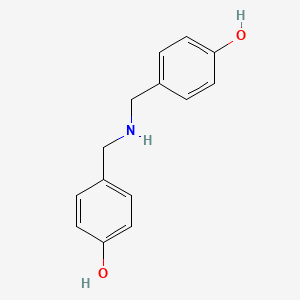
4,4'-(Iminobis(methylene))bis-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Iminobis(methylene))bis-phenol is an organic compound with the molecular formula C15H15NO2 It is a bisphenol derivative, characterized by the presence of two phenol groups connected by an iminobis(methylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobis(methylene))bis-phenol typically involves the reaction of formaldehyde with phenol in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the phenol to form the methylene bridge, and the amine facilitates the formation of the imine linkage.
Industrial Production Methods
Industrial production of 4,4’-(Iminobis(methylene))bis-phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Iminobis(methylene))bis-phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro- and halogen-substituted phenols.
Applications De Recherche Scientifique
4,4’-(Iminobis(methylene))bis-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of resins, coatings, and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’-(Iminobis(methylene))bis-phenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The imine linkage can interact with metal ions, potentially influencing enzymatic activity and other biochemical processes.
Comparaison Avec Des Composés Similaires
4,4’-(Iminobis(methylene))bis-phenol can be compared with other bisphenol derivatives, such as:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F (BPF): Used in the manufacture of epoxy resins and coatings.
Bisphenol S (BPS): Often used as a substitute for BPA in various applications.
Uniqueness
4,4’-(Iminobis(methylene))bis-phenol is unique due to its iminobis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other bisphenols. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-[[(4-hydroxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H15NO2/c16-13-5-1-11(2-6-13)9-15-10-12-3-7-14(17)8-4-12/h1-8,15-17H,9-10H2 |
Clé InChI |
NSLVNWUAMGEQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)

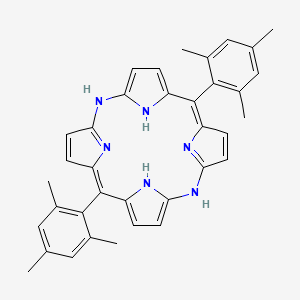
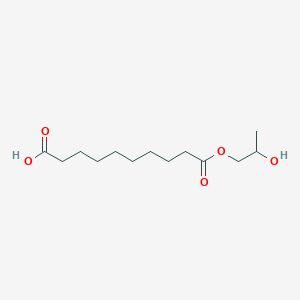
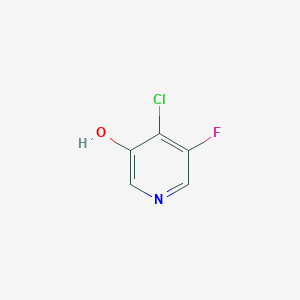
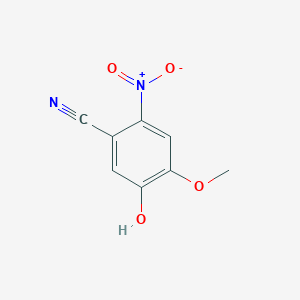


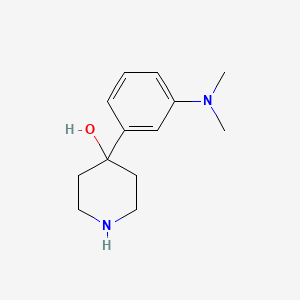
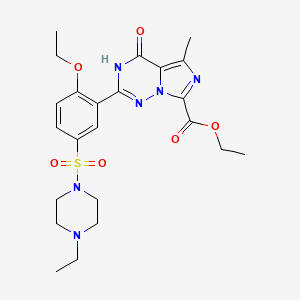


![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
